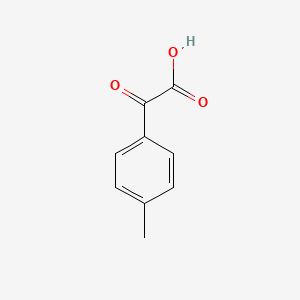

(4-Methylphenyl)(oxo)acetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-Methylphenyl)(oxo)acetic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride . Another method involves the reaction of 4-methylbenzoyl chloride with acetic acid in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(4-Methylphenyl)(oxo)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, alcohols, and carboxylic acids .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

(4-Methylphenyl)(oxo)acetic acid serves multiple roles in organic synthesis:

- Reagent in Organic Reactions : It is utilized as a reagent for synthesizing complex organic molecules. The compound can react with oxidants and dehydrogenative agents to yield desired products, making it essential in synthetic organic chemistry .

- Acylation Agent : This compound is effective as an acylation agent, particularly in the synthesis of disulfides, which are important in various chemical processes .

Medicinal Chemistry

The medicinal applications of this compound are noteworthy, particularly concerning its biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated the synthesis of novel derivatives through Michael addition reactions, which showed promising efficacy against various bacterial strains:

| Compound Type | Antimicrobial Activity | Bacterial Strain Tested |

|---|---|---|

| Pyridazinone Derivative | Effective | Staphylococcus aureus |

| Thiazole Derivative | Effective | Escherichia coli |

These findings suggest that structural modifications can enhance antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Research has shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes its anticancer activity against various cell lines:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Study on Enzyme Inhibition

A significant study focused on the enzyme inhibitory effects of this compound on acetylcholinesterase. The results indicated substantial inhibition with an IC₅₀ value of approximately 5 µM, suggesting its potential use as a therapeutic agent for neurodegenerative diseases.

Synthesis and Biological Evaluation

Another study synthesized derivatives of this compound and evaluated their biological activities. The derivatives exhibited enhanced antimicrobial and anticancer activities compared to the parent compound, indicating that structural modifications can lead to improved efficacy .

Mecanismo De Acción

The precise mechanism of action of (4-Methylphenyl)(oxo)acetic acid is not fully understood. it is believed to inhibit the production of prostaglandins, which are inflammatory mediators. This inhibition is thought to occur through the suppression of cyclooxygenase enzymes involved in prostaglandin production .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenylacetic acid: Similar in structure but with a methoxy group instead of a methyl group.

Phenylacetic acid: The parent compound from which (4-Methylphenyl)(oxo)acetic acid is derived.

4-Chlorophenylacetic acid: Similar structure with a chlorine substituent.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit prostaglandin production makes it particularly interesting for medicinal chemistry applications .

Actividad Biológica

(4-Methylphenyl)(oxo)acetic acid, also known as p-tolyl oxoacetic acid, is a compound with significant biological relevance, particularly in anti-inflammatory and potential anticancer activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—key mediators in inflammation. The compound is believed to inhibit these enzymes, thereby reducing prostaglandin production and mitigating inflammatory responses.

Mode of Action

While the precise molecular mechanisms are still under investigation, it is hypothesized that this compound disrupts the prostaglandin synthesis pathway by binding to COX enzymes. This inhibition leads to a decrease in inflammatory markers and can result in anti-inflammatory , analgesic , and antipyretic effects.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Reduction of Inflammation : By inhibiting COX activity, it reduces the expression of pro-inflammatory genes.

- Modulation of Cell Signaling : The compound affects pathways involved in cell metabolism and signaling, promoting an anti-inflammatory state.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage:

- Low Doses : Demonstrated significant anti-inflammatory and analgesic effects with minimal toxicity.

- High Doses : Associated with gastrointestinal irritation and potential toxicity, highlighting the importance of dosage regulation in therapeutic applications.

Research Applications

This compound has been explored for various applications across different fields:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Investigated for its anti-inflammatory and analgesic properties.

- Medicine : Potential applications in treating conditions like cancer and diabetes have been explored.

- Industry : Utilized in synthesizing agrochemicals, herbicides, and insecticides.

Anti-Cancer Activity

A study highlighted the potential anticancer properties of derivatives related to this compound. Compounds derived from this structure were tested against the MCF-7 breast cancer cell line:

| Compound | % Inhibition (vs. Control) |

|---|---|

| 5-FU | 96.02% |

| 7b | 94.32% |

| 4c | 92.45% |

| 5k | 83.14% |

| 6 | 82.65% |

These results suggest that certain derivatives exhibit significant inhibitory effects on cancer cell proliferation compared to standard treatments like 5-fluorouracil (5-FU) .

Propiedades

IUPAC Name |

2-(4-methylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIIPQVTXBPHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221873 | |

| Record name | 4-Methylbenzoylformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7163-50-0 | |

| Record name | 4-Methylbenzoylformic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007163500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoylformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.